molecular formula C15H14N2OS2 B4275836 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide

Cat. No.: B4275836
M. Wt: 302.4 g/mol
InChI Key: LQJATVHIOUOEHX-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide is a synthetic organic compound that features a benzothiazole ring and a thiophene ring

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-8-4-5-19-13(8)14(18)17-15-16-11-6-9(2)10(3)7-12(11)20-15/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJATVHIOUOEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide typically involves the condensation of 5,6-dimethyl-1,3-benzothiazol-2-amine with 3-methyl-2-thiophenecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylbutanamide
  • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine
  • N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Uniqueness

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide is unique due to the presence of both benzothiazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a bioactive molecule .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-2-thiophenecarboxamide

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